molecular formula C24H25N3O3S B11223384 7-methyl-4-[(4-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one

7-methyl-4-[(4-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11223384
M. Wt: 435.5 g/mol
InChI Key: VZUVLKZVOBWZKW-UHFFFAOYSA-N
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Description

7-methyl-4-[(4-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromenone core, which is a derivative of coumarin, and is substituted with various functional groups, including a thiophene ring, an oxazole ring, and a piperazine moiety. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-[(4-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate leaving group on the chromenone core.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving an amide and an α-haloketone.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated heterocycle using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiophene rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, boronic acids.

Major Products

    Oxidation Products: Oxidized thiophene derivatives, N-oxide piperazine derivatives.

    Reduction Products: Saturated oxazole derivatives.

    Substitution Products: Alkylated or acylated piperazine and thiophene derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, the compound is studied for its interactions with various biomolecules, including enzymes and receptors, to understand its potential as a therapeutic agent.

Medicine

The compound is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its diverse functional groups allow it to interact with multiple biological targets.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methyl-4-[(4-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a chromenone core, such as warfarin and coumarin, which have anticoagulant properties.

    Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid, which have antimicrobial properties.

    Oxazole Derivatives: Compounds with an oxazole ring, such as oxazolone, which have anti-inflammatory properties.

    Piperazine Derivatives: Compounds containing a piperazine ring, such as piperazine citrate, which have anthelmintic properties.

Uniqueness

The uniqueness of 7-methyl-4-[(4-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one lies in its combination of multiple heterocyclic rings and functional groups, which impart a wide range of chemical and biological properties. This makes it a versatile compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

7-methyl-4-[[4-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperazin-1-yl]methyl]chromen-2-one

InChI

InChI=1S/C24H25N3O3S/c1-16-5-6-19-18(13-23(28)30-21(19)12-16)14-26-7-9-27(10-8-26)15-20-17(2)29-24(25-20)22-4-3-11-31-22/h3-6,11-13H,7-10,14-15H2,1-2H3

InChI Key

VZUVLKZVOBWZKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=C(OC(=N4)C5=CC=CS5)C

Origin of Product

United States

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